Dibenzyldimethylammonium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

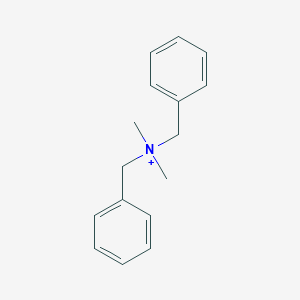

Dibenzyldimethylammonium (Bz₂Me₂N⁺) is a quaternary ammonium cation characterized by two benzyl (Bz) groups and two methyl (Me) groups attached to a central nitrogen atom. It is commonly paired with anions such as bromide (Br⁻), chloride (Cl⁻), or tetrabromometallate (MBr₄²⁻) to form ionic compounds. These salts are synthesized by reacting stoichiometric amounts of (Bz₂Me₂N)Br with metal bromides (e.g., MnBr₂, CoBr₂, ZnBr₂) in solvents like acetonitrile, methanol, or water .

科学研究应用

Chemical Properties and Mechanism of Action

Dibenzyldimethylammonium chloride (DBDMA-Cl) is characterized by its ability to interact with phospholipid membranes, which is crucial for its antimicrobial properties. The compound disrupts the integrity of these membranes, leading to cell lysis and death in microorganisms. This mechanism is primarily attributed to its ability to increase membrane permeability, causing leakage of intracellular contents.

Scientific Research Applications

DBDMA has found utility in several scientific research domains:

1. Chemistry

- Phase Transfer Catalyst : DBDMA acts as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between immiscible phases. This property enhances reaction rates and yields in various organic transformations .

2. Biology

- Antimicrobial Agent : The compound exhibits significant antimicrobial activity against a range of pathogens, making it valuable in microbiological studies and as a disinfectant in clinical settings. Its efficacy against Gram-positive bacteria such as Staphylococcus aureus has been documented .

3. Materials Science

- Synthesis of Zeolites : DBDMA is employed in the synthesis of zeolites, which are crucial for catalysis and separation processes in industrial applications. Its role as a templating agent helps in the formation of specific crystalline structures .

4. Biopolymer Modification

- Cellulose Solvent : Recent research has highlighted the use of DBDMA fluoride in combination with dimethyl sulfoxide (DMSO) as an effective solvent for cellulose etherification. This application demonstrates its potential in biopolymer modification and processing .

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of DBDMA-Cl revealed that it effectively inhibited the growth of various bacterial strains. The research indicated that DBDMA-Cl could serve as a potent disinfectant in healthcare settings, reducing the risk of hospital-acquired infections.

Case Study 2: Phase Transfer Catalysis

In organic synthesis experiments, DBDMA was utilized to enhance the efficiency of reactions involving substrates that are difficult to react due to phase separation. The results showed improved yields and shorter reaction times compared to traditional methods without phase transfer catalysts.

Case Study 3: Zeolite Synthesis

Research focused on the synthesis of mordenite-type zeolite using DBDMA as a directing agent demonstrated successful crystallization under controlled conditions. The resulting zeolite exhibited favorable properties for catalytic applications.

常见问题

Q. What are the standard synthetic protocols for dibenzyldimethylammonium coordination complexes, and how can reproducibility be ensured?

Basic

this compound complexes are synthesized by reacting stoichiometric amounts (2:1) of (Bz₂Me₂N)Br with metal bromides (MBr₂) in solvents like acetonitrile, methanol, or water. Crystallization occurs via slow evaporation over days. To ensure reproducibility:

- Use anhydrous solvents and rigorously control evaporation rates.

- Characterize intermediates (e.g., (Bz₂Me₂N)Br) via NMR and elemental analysis.

- Include detailed synthetic parameters (temperature, solvent ratios) in supplemental materials .

Q. How do transition metal ions (e.g., Mn²⁺, Co²⁺, Zn²⁺) influence the crystal packing and thermal stability of this compound tetrabromometallates(II)?

Advanced

Metal ionic radius and coordination geometry directly affect crystal packing. For example:

- Mn²⁺ (ionic radius 0.83 Å) forms longer M–Br bonds (avg. 2.503 Å), leading to distorted tetrahedral geometries and higher thermal stability.

- Co²⁺ and Zn²⁺ (ionic radii ~0.74 Å) exhibit shorter M–Br bonds (2.412–2.416 Å), resulting in tighter packing stabilized by C–H⋯Br hydrogen bonds.

Thermal decomposition occurs in two steps:

Initial decomposition (200–225°C) to metal(II) bromide and carbon.

Oxidation in air to metal oxides (e.g., Mn₃O₄, ZnO) .

Q. What analytical techniques are essential for characterizing this compound complexes, and how are data interpreted?

Basic

- Single-crystal X-ray diffraction : Resolve atomic positions using software like SIR97 and SHELXL-97. Hydrogen atoms (except O–H) are modeled as riding atoms .

- DSC/TG analysis : Determine melting points (185–207°C) and decomposition steps. Calibrate instruments with standards (indium, zinc) .

- Hydrogen bonding analysis : Identify C–H⋯Br (2.7–3.3 Å) and π–π interactions (3.5–4.0 Å interplanar distances) using Mercury or Diamond software .

Q. How can contradictions in reported melting points of this compound complexes be resolved methodologically?

Advanced

Discrepancies arise from solvent inclusion (e.g., acetonitrile/water in [(Bz₂Me₂N)₂][MnBr₄]·CH₃CN·H₂O) and hydration states. To address this:

- Perform DSC under identical conditions (heating rate: 10°C/min, N₂ atmosphere).

- Report solvent content via TGA mass loss below 100°C.

- Compare with structurally analogous compounds (e.g., tetrachlorometallates show 177–202°C melting points) .

Q. What role do solvent molecules play in the supramolecular assembly of this compound complexes?

Advanced

Solvents like acetonitrile and water participate in hydrogen-bonded networks:

- In [(Bz₂Me₂N)₂][MnBr₄]·CH₃CN·H₂O, water forms O–H⋯N bonds with acetonitrile, while acetonitrile bridges cations via C–H⋯Br interactions.

- Solvent-free complexes rely on edge-to-face π–π interactions (3.8–4.2 Å) for stability.

Methodological tip: Use variable-temperature crystallography to monitor solvent loss effects .

Q. How do computational methods enhance the interpretation of experimental crystallographic data for these complexes?

Advanced

- DFT calculations : Predict lattice energies and validate hydrogen-bond strengths (e.g., C–H⋯Br vs. π–π contributions).

- Molecular dynamics simulations : Model thermal expansion and solvent evacuation pathways.

- Electrostatic potential maps : Identify charge-driven packing motifs (e.g., cation-anion alignment in P2₁/c space groups) .

Q. What strategies mitigate challenges in synthesizing phase-pure this compound complexes with transition metals?

Advanced

- Metal selectivity : Zn²⁺ and Co²⁺ yield phase-pure products more readily than Cu²⁺, which may form mixed-valence byproducts.

- Solvent screening : Methanol favors anhydrous phases, while water/acetonitrile mixtures promote solvate formation.

- Crystallization monitoring : Use in-situ PXRD to detect polymorph transitions during evaporation .

Q. How do this compound salts compare structurally and functionally to other quaternary ammonium directing agents?

Advanced

Compared to tetrabutylammonium or benzalkonium salts:

- Steric effects : Bulky benzyl groups in Bz₂Me₂N⁺ restrict pore sizes in templated materials (e.g., ZSM-50 vs. ZSM-5).

- Thermal stability : Higher decomposition thresholds (200°C vs. 150°C for tetramethylammonium salts) due to aromatic stabilization.

- Hydrogen-bonding capacity : Enhanced C–H⋯X interactions compared to aliphatic ammonium salts .

相似化合物的比较

Key Properties :

- Melting Points : Ranges from 185.6°C to 206.7°C for dibenzyldimethylammonium tetrabromometallates (e.g., [(Bz₂Me₂N)₂][MnBr₄]) .

- Thermal Stability : Decomposition occurs in two stages:

- Crystal Structure : Stabilized by C–H···Br hydrogen bonds and weak π-π interactions. Solvent molecules (e.g., acetonitrile, water) either participate in hydrogen-bond networks or occupy crystal voids .

- Coordination Geometry : MBr₄²⁻ anions exhibit near-tetrahedral geometry, with Br–M–Br angles close to 109.5° and M–Br bond lengths varying by metal ion radius (Mn: 2.503 Å, Co: 2.412 Å, Zn: 2.413–2.416 Å) .

Structural and Thermal Comparisons

Tetrachlorometallate Salts (MCl₄²⁻)

- Melting Points : Slightly lower (177.4–201.6°C) compared to tetrabromometallate analogs (185.6–206.7°C) .

- Thermal Decomposition : Unlike bromides, MCl₄²⁻ salts fully convert to metal oxides upon heating .

- Coordination Geometry : Similar tetrahedral geometry but shorter M–Cl bonds (e.g., Co–Cl: ~2.26 Å vs. Co–Br: 2.412 Å) due to smaller ionic radius of Cl⁻ .

Other Quaternary Ammonium Salts

Functional and Crystallographic Differences

Crystal Packing

- This compound Salts: Solvent-dependent polymorphism. For example, [(Bz₂Me₂N)₂][ZnBr₄] crystallizes in triclinic P1̄ with acetonitrile/water (compound 4) or monoclinic P2₁/c without solvent (compound 5a) .

- TPP⁺ (Tetraphenylphosphonium) : Unlike Bz₂Me₂N⁺, TPP⁺ uptake in yeast cells occurs via biphasic transport mechanisms, unrelated to thiamine pathways .

Thermal Behavior

属性

CAS 编号 |

14800-26-1 |

|---|---|

分子式 |

C16H20N+ |

分子量 |

226.34 g/mol |

IUPAC 名称 |

dibenzyl(dimethyl)azanium |

InChI |

InChI=1S/C16H20N/c1-17(2,13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3/q+1 |

InChI 键 |

LNIYNESXCOYFPW-UHFFFAOYSA-N |

SMILES |

C[N+](C)(CC1=CC=CC=C1)CC2=CC=CC=C2 |

规范 SMILES |

C[N+](C)(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Key on ui other cas no. |

14800-26-1 |

相关CAS编号 |

100-94-7 (chloride) |

同义词 |

is(dibenzyldimethylammonium) mu-oxo-bis(tribromoferate(III)) dibenzyldimethylammonium dibenzyldimethylammonium chloride dibenzyldimethylammonium iodide dibenzyldimethylammonium iodide, 14C-labeled N,N-dimethyl-N',N'-dibenzylammonium chloride |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。